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Compound of Interest

Compound Name: (Benzylthio)acetic acid

Cat. No.: B086505

For Researchers, Scientists, and Drug Development Professionals

(Benzylthio)acetic acid (HBTA), a versatile carboxylic acid derivative, has emerged as a
significant building block in the field of supramolecular chemistry and crystal engineering. Its
unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and
an aromatic benzyl moiety, allows for a rich variety of non-covalent interactions, making it an
excellent candidate for the construction of diverse and functional supramolecular architectures.
This technical guide provides a comprehensive overview of the supramolecular chemistry of
HBTA, focusing on its synthesis, structural features, and the formation of multi-component
crystalline phases with various organic molecules and metal ions.

Molecular Structure and Properties

(Benzylthio)acetic acid is a solid at room temperature with a melting point in the range of 59-
63 °C.[1] The molecule consists of a carboxylic group, two methylene entities, a thioether
linkage, and a phenyl ring.[2] This combination of functional groups allows HBTA to act as both
a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl oxygen and
sulfur atom), as well as to participate in -1t stacking and C-H---1t interactions.
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Property Value

Molecular Formula CoH1002S]3]

Molecular Weight 182.24 g/mol [3]

CAS Number 103-46-8[3]

Melting Point 59-63 °C[1]

pKa 3.73+0.10 (Predicted)[1]

Supramolecular Assemblies with N-Containing Co-
formers

The co-crystallization of HBTA with various nitrogen-containing organic molecules has been
shown to yield a range of supramolecular assemblies, including zwitterionic co-crystals, true
co-crystals, and salts.[2][4][5] The nature of the resulting crystalline phase is highly dependent
on the pKa difference between HBTA and the co-former, as well as the specific intermolecular
interactions established.

Co-crystallization of HBTA with L-proline, D-proline, and DL-proline results in the formation of
1:1 zwitterionic co-crystals.[2][4] In these structures, the proline molecule exists in its
zwitterionic form (PROz), while the (benzylthio)acetic acid remains protonated (HBTA).[2][4]
The primary interaction is a strong O-H---O hydrogen bond between the carboxylic acid of
HBTA and one of the carboxylate oxygens of the proline zwitterion.[4] These primary units are
further assembled into one-dimensional ribbons or two-dimensional networks through N-H---O
hydrogen bonds between adjacent proline zwitterions and weaker C-H---O, C-H---S, and C-
H---1t interactions.[2][4]

Table 1: Selected Hydrogen Bond Geometries in Zwitterionic Co-crystals of HBTA with Proline
Derivatives[4]
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Donor-
Compound  H--Accepto D-H (A) H--A (A) D--A (A) LDHA (°)
r
L- O1-
0.84 1.76 2.596(2) 178
PRO%-HBTA H101.--04
N1-
0.91 1.88 2.783(2) 173
H1N1---O3
N1-
0.91 1.95 2.829(2) 161
H2N1---O3
DL- O1-
0.82 1.82 2.623(3) 166
PROx-HBTA H101.--04
N1-H1lA---O3 0.91 1.89 2.788(3) 168
N1-H1B--O4  0.91 2.45 3.193(3) 139

When co-crystallized with isonicotinamide (INA), HBTA forms a 1:1 true co-crystal (INA-HBTA).
[2] In this structure, both components remain in their neutral forms. The primary supramolecular
synthon is formed by O-H---N hydrogen bonds between the carboxylic acid of HBTA and the
pyridine nitrogen of INA, and N-H---O hydrogen bonds between the amide group of INA and the
carbonyl oxygen of HBTA.[2] These interactions lead to the formation of a robust hydrogen-
bonded network, further stabilized by 1t---1t stacking interactions between the aromatic rings.[2]

The reaction of HBTA with tryptamine (TPA) leads to the formation of a true salt (TPA*-BTA")
due to proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine.[2][5]
The resulting (benzylthio)acetate anion (BTA™) and tryptaminium cation (TPA*) are held
together by strong charge-assisted N-H---O and N-H---S hydrogen bonds.[2]

Diagram 1: Supramolecular Assembly Pathways of (Benzylthio)acetic Acid
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Supramolecular Products
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Caption: Logical relationships in the formation of different supramolecular assemblies of
(benzylthio)acetic acid.

Coordination Chemistry

(Benzylthio)acetic acid, in its deprotonated form (BTA™), acts as a versatile ligand in
coordination chemistry, forming metal-organic coordination polymers with various transition
metals.[2] The coordination mode of the BTA~ anion can vary. In complexes with Cu(ll) and
Zn(ll), it coordinates to the metal centers exclusively through the carboxylate oxygen atoms.[2]
In contrast, with Co(ll) and Cd(ll), both the carboxylate oxygens and the sulfur atom of the
thioether group participate in coordination.[2]

Experimental Protocols
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The supramolecular assemblies of HBTA are typically prepared via slow evaporation from a
solution containing stoichiometric amounts of HBTA and the respective co-former.[2]

o Materials: (Benzylthio)acetic acid, co-former (e.g., L-proline, isonicotinamide, tryptamine),
solvent (e.g., methanol, ethanol).

e Procedure:

o

Dissolve equimolar amounts of (benzylthio)acetic acid and the co-former in a suitable
solvent (e.g., methanol).[2]

o Stir the resulting solution for a short period (e.g., 5-10 minutes) at ambient temperature.
o Allow the solution to stand undisturbed and evaporate slowly at room temperature.

o Well-formed single crystals suitable for X-ray diffraction are typically obtained within a few
days.[2]

o Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

Diagram 2: Experimental Workflow for Supramolecular Synthesis
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Caption: A generalized experimental workflow for the synthesis and characterization of HBTA-
based supramolecular assemblies.

¢ Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the
precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed
information about bond lengths, bond angles, and intermolecular interactions.[2][4][6]
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o Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the
formation of the new crystalline phase by observing shifts in the characteristic vibrational
frequencies of the functional groups (e.g., C=0, O-H, N-H) involved in hydrogen bonding.[2]
[4]

o Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning
calorimetry (DSC) are employed to determine the thermal stability, melting points, and
decomposition behavior of the supramolecular assemblies.[2][4][7]

Table 2: Thermal Properties of HBTA and its Supramolecular Assemblies[2]

Compound Melting Point (°C)
HBTA 63.5

L-PRO£-HBTA 1345
D-PRO+-HBTA 134.8
DL-PRO+-HBTA 114.7

INA-HBTA 1195

TPA+-BTA~ 158.4

Role in Drug Development

While direct applications of (benzylthio)acetic acid in drug development are not extensively
documented in the reviewed literature, its ability to form stable co-crystals and salts with active
pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization is a well-
established strategy in pharmaceutical sciences to improve the physicochemical properties of
APIls, such as solubility, stability, and bioavailability. The versatile non-covalent bonding
capabilities of HBTA make it a promising excipient for the development of novel pharmaceutical
formulations. Furthermore, derivatives of (benzylthio)acetic acid have been investigated as
antagonists for receptors like CRTh2, indicating the potential of this chemical scaffold in
medicinal chemistry.[8]

Conclusion
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(Benzylthio)acetic acid is a highly versatile and functional molecule in the realm of
supramolecular chemistry. Its capacity to form a variety of non-covalent interactions enables
the construction of diverse and predictable supramolecular architectures, including zwitterionic
co-crystals, true co-crystals, and salts. The study of these assemblies provides fundamental
insights into the principles of crystal engineering and molecular recognition. For drug
development professionals, the ability of HBTA to act as a co-former presents opportunities for
the modulation and enhancement of the physicochemical properties of active pharmaceutical
ingredients. Future research in this area will likely focus on the targeted design of HBTA-based
supramolecular systems with specific functional properties for applications in materials science
and pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086505#supramolecular-chemistry-of-benzylthio-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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